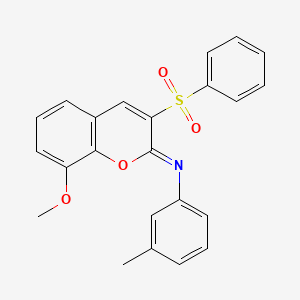
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide.
Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Formation of the imine linkage: This involves the condensation of the chromene derivative with 3-methylaniline under dehydrating conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The imine linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Scavenging free radicals: Its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine can be compared with other similar compounds, such as:
8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one: This compound lacks the imine linkage and methylaniline moiety, making it less complex.
3-methylaniline derivatives: These compounds share the methylaniline moiety but differ in the chromene core and other substituents.
Phenylsulfonyl chromenes: These compounds have the phenylsulfonyl group attached to the chromene core but may differ in other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-16-8-6-10-18(14-16)24-23-21(29(25,26)19-11-4-3-5-12-19)15-17-9-7-13-20(27-2)22(17)28-23/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEZGOUXVKZLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2797464.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide](/img/structure/B2797467.png)

![(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2797469.png)
![2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2797470.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797477.png)





